molecular formula C8H8Cl2OS B1626892 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one CAS No. 63490-84-6

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

Cat. No.: B1626892
CAS No.: 63490-84-6
M. Wt: 223.12 g/mol
InChI Key: UCUZXTXTUIDFFH-UHFFFAOYSA-N
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Description

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is an organic compound with the molecular formula C8H8Cl2OS. It is a chlorinated derivative of butanone, featuring a thiophene ring substituted with chlorine atoms.

Scientific Research Applications

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety information for this compound is limited. Researchers handling it should follow standard laboratory safety protocols, including proper protective equipment, ventilation, and waste disposal procedures. Consult Material Safety Data Sheets (MSDS) for detailed safety guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one typically involves the reaction of 2-chlorothiophene with 4-chlorobutyryl chloride. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-(5-chlorothiophen-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-5-1-2-6(11)7-3-4-8(10)12-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUZXTXTUIDFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517908
Record name 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63490-84-6
Record name 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 59 g. (0.50 mole) 2-chlorothiophene, α-chlorobutyroylchloride and 500 ml. carbon tetrachloride maintained at 15°-25° C. with the aid of an ice bath was added portionwise 70.5 g. (0.60 mole) of aluminum chloride. The mixture was stirred at room temperature overnight and then carefully poured into 500 ml. of 20% hydrochloric acid solution. The organic layer was separated and washed with sodium bicarbonate solution followed by water. The organic solution was dried over (MgSO4), filtered, and concentrated to an oil under vacuum. The oil was distilled to give 82 g. of material which boiled at 140° C./2 mm. This material solidified on cooling.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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